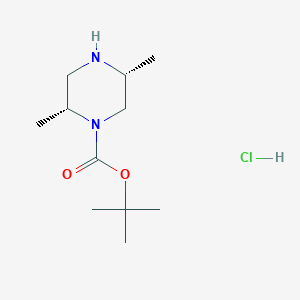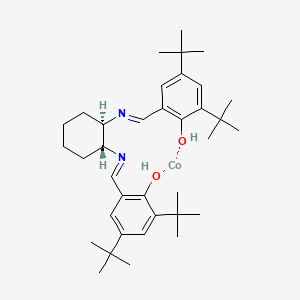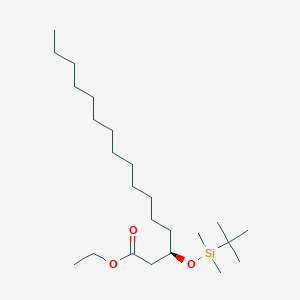
ethyl (2Z)-2-hydrazinylidenepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-hydrazinylidenepropanoate, also known as EHP, is a chemical compound that has been widely used in scientific research. EHP is a hydrazine derivative that has been shown to have potential therapeutic applications due to its unique chemical properties.
作用機序
The mechanism of action of ethyl (2Z)-2-hydrazinylidenepropanoate is still not fully understood. However, it has been suggested that ethyl (2Z)-2-hydrazinylidenepropanoate may work by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can contribute to the development of various diseases. By inhibiting the production of ROS, ethyl (2Z)-2-hydrazinylidenepropanoate may help to prevent or treat these diseases.
Biochemical and Physiological Effects:
ethyl (2Z)-2-hydrazinylidenepropanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl (2Z)-2-hydrazinylidenepropanoate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that ethyl (2Z)-2-hydrazinylidenepropanoate can improve cognitive function and reduce oxidative stress in the brain. ethyl (2Z)-2-hydrazinylidenepropanoate has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.
実験室実験の利点と制限
One advantage of using ethyl (2Z)-2-hydrazinylidenepropanoate in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. Another advantage is its potential therapeutic applications, which make it a promising candidate for further research. However, one limitation of using ethyl (2Z)-2-hydrazinylidenepropanoate in lab experiments is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on ethyl (2Z)-2-hydrazinylidenepropanoate. One direction is to further investigate its mechanism of action and how it works to inhibit the production of ROS. Another direction is to explore its potential therapeutic applications in more detail, particularly in the treatment of cancer and neurodegenerative diseases. Finally, future research could focus on developing more cost-effective synthesis methods for ethyl (2Z)-2-hydrazinylidenepropanoate, which would make it more accessible for use in lab experiments.
In conclusion, ethyl (2Z)-2-hydrazinylidenepropanoate is a promising compound that has potential therapeutic applications. Its unique chemical properties, low toxicity profile, and potential for treating cancer and neurodegenerative diseases make it a promising candidate for further research. While there are still many unanswered questions about its mechanism of action and its full therapeutic potential, future research on ethyl (2Z)-2-hydrazinylidenepropanoate is likely to yield valuable insights into its use as a therapeutic agent.
合成法
Ethyl (2Z)-2-hydrazinylidenepropanoate can be synthesized through a simple reaction between hydrazine hydrate and ethyl acrylate. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at a temperature of around 60°C. The resulting product is then purified through column chromatography to obtain pure ethyl (2Z)-2-hydrazinylidenepropanoate.
科学的研究の応用
Ethyl (2Z)-2-hydrazinylidenepropanoate has been widely used in scientific research due to its potential therapeutic applications. ethyl (2Z)-2-hydrazinylidenepropanoate has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation treatment. ethyl (2Z)-2-hydrazinylidenepropanoate has also been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl (2Z)-2-hydrazinylidenepropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-9-5(8)4(2)7-6/h3,6H2,1-2H3/b7-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVZRKZUJAEJI-DAXSKMNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-hydrazinylidenepropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







